1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- is a compound that belongs to the indole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine. Indole derivatives are significant due to their presence in many natural products and synthetic drugs, exhibiting a wide range of pharmacological properties .
Vorbereitungsmethoden
The synthesis of 1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- typically involves the following steps:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.
Industrial Production: Industrial production methods often involve multi-step synthesis processes that include the use of various catalysts and reagents to achieve high yields and purity.
Analyse Chemischer Reaktionen
1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- undergoes several types of chemical reactions:
Oxidation: This compound can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the presence of the electron-rich indole ring.
Wissenschaftliche Forschungsanwendungen
1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, indole derivatives are studied for their potential antiviral, anti-inflammatory, anticancer, and antimicrobial activities.
Medicine: In medicine, indole derivatives are explored for their therapeutic potential in treating diseases such as cancer, HIV, and inflammatory disorders.
Industry: In the industrial sector, indole derivatives are used in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include other indole derivatives such as 1H-Indole-3-carbaldehyde, 1H-Indole-2-carboxylic acid, and 1H-Indole-3-acetic acid.
Uniqueness: The uniqueness of 1H-Indole-3-propanamide, alpha-amino-N-(4-bromophenyl)- lies in its specific substitution pattern and the presence of the bromophenyl group.
Eigenschaften
CAS-Nummer |
1163686-88-1 |
---|---|
Molekularformel |
C17H16BrN3O |
Molekulargewicht |
358.2 g/mol |
IUPAC-Name |
2-amino-N-(4-bromophenyl)-3-(1H-indol-3-yl)propanamide |
InChI |
InChI=1S/C17H16BrN3O/c18-12-5-7-13(8-6-12)21-17(22)15(19)9-11-10-20-16-4-2-1-3-14(11)16/h1-8,10,15,20H,9,19H2,(H,21,22) |
InChI-Schlüssel |
BPADBHVRSSENMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC3=CC=C(C=C3)Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.